molecular formula C11H19NO B14420582 5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole CAS No. 85687-68-9

5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole

Cat. No.: B14420582
CAS No.: 85687-68-9
M. Wt: 181.27 g/mol
InChI Key: XAYBLLKQWRTPPA-UHFFFAOYSA-N
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Description

5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is an organic compound with a unique structure that includes a pyrrole ring substituted with a methoxypropyl group and a propan-2-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole typically involves the reaction of a pyrrole derivative with appropriate alkylating agents under controlled conditions. One common method involves the use of a base-catalyzed alkylation reaction, where the pyrrole derivative is treated with 3-methoxypropyl bromide and propan-2-ylidene bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl or propan-2-ylidene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted pyrrole derivatives.

Scientific Research Applications

5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxypropyl)-3,4-dihydro-2H-pyrrole: Lacks the propan-2-ylidene group.

    4-(Propan-2-ylidene)-3,4-dihydro-2H-pyrrole: Lacks the methoxypropyl group.

    5-(3-Hydroxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole: Contains a hydroxypropyl group instead of a methoxypropyl group.

Uniqueness

5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is unique due to the presence of both the methoxypropyl and propan-2-ylidene groups, which confer distinct chemical and biological properties

Properties

CAS No.

85687-68-9

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

5-(3-methoxypropyl)-4-propan-2-ylidene-2,3-dihydropyrrole

InChI

InChI=1S/C11H19NO/c1-9(2)10-6-7-12-11(10)5-4-8-13-3/h4-8H2,1-3H3

InChI Key

XAYBLLKQWRTPPA-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCN=C1CCCOC)C

Origin of Product

United States

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